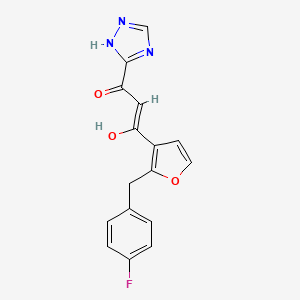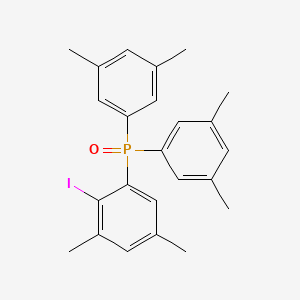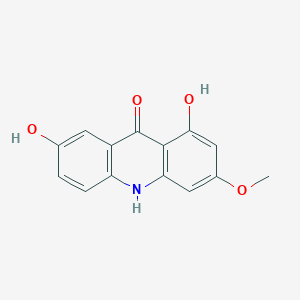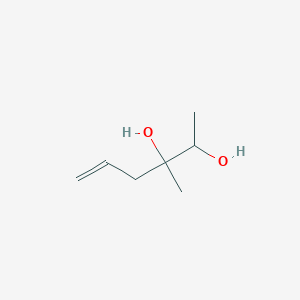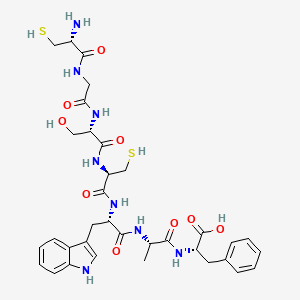![molecular formula C10H13ClO B14239418 Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride CAS No. 255715-18-5](/img/structure/B14239418.png)
Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[322]non-8-ene-6-carbonyl chloride is a bicyclic compound with a unique structure characterized by two fused rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride typically involves the reaction of bicyclo[3.2.2]non-8-ene with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane (CH2Cl2) to facilitate the reaction. The process involves the substitution of a hydroxyl group with a chlorine atom, resulting in the formation of the carbonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Safety measures are crucial due to the reactive nature of thionyl chloride and the potential hazards associated with large-scale chemical reactions.
化学反应分析
Types of Reactions
Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Addition Reactions: The double bond in the bicyclic structure can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Electrophiles: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., HCl, HBr) are used in addition reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Halogenated Derivatives: Formed from addition reactions with halogens.
Carboxylic Acids and Alcohols: Formed from oxidation and reduction reactions, respectively.
科学研究应用
Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and polymers.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a versatile intermediate in various chemical reactions. The bicyclic structure provides stability and rigidity, influencing the compound’s reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring size and structure.
Bicyclo[3.3.1]nonane: Similar in structure but with a different arrangement of carbon atoms.
Uniqueness
Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride is unique due to its specific ring structure and the presence of a reactive carbonyl chloride group. This combination of features makes it a valuable compound in synthetic chemistry and industrial applications.
属性
CAS 编号 |
255715-18-5 |
|---|---|
分子式 |
C10H13ClO |
分子量 |
184.66 g/mol |
IUPAC 名称 |
bicyclo[3.2.2]non-8-ene-6-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c11-10(12)9-6-7-2-1-3-8(9)5-4-7/h4-5,7-9H,1-3,6H2 |
InChI 键 |
PLWGDFUMFLMKCA-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC(C(C1)C=C2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


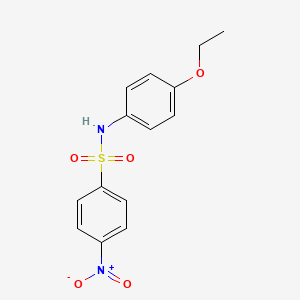
![4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine](/img/structure/B14239341.png)
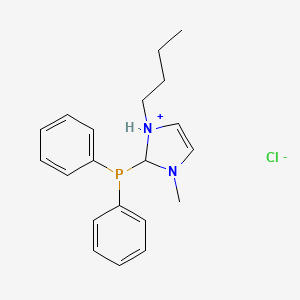
![4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline](/img/structure/B14239348.png)
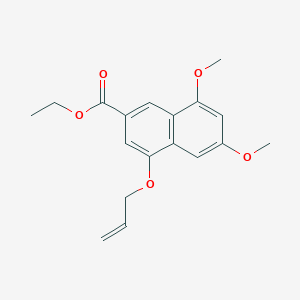
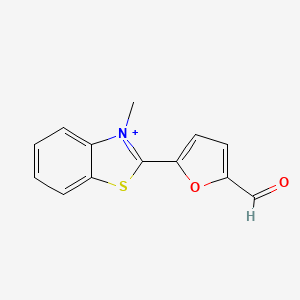
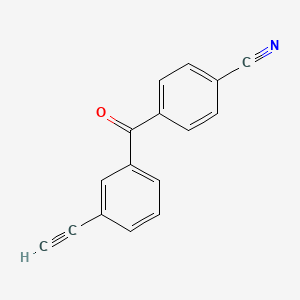
![N-[4-(Methanesulfonyl)phenyl]-N'-propan-2-ylsulfuric diamide](/img/structure/B14239378.png)
